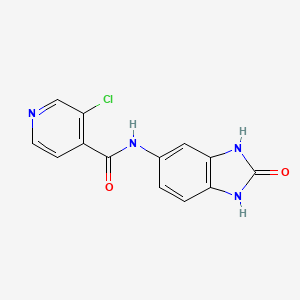
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide, also known as CCEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCEPC belongs to the class of pyridine carboxamides and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Mécanisme D'action
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been found to exhibit significant anti-inflammatory and antitumor activities in various studies. It has been shown to suppress the production of inflammatory cytokines and chemokines in the body, which play a crucial role in the pathogenesis of various inflammatory diseases. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, one of the limitations of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
Several future directions for the research on 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the exploration of its potential use in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide and its potential side effects in humans.
Conclusion:
In conclusion, 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its anti-inflammatory, antitumor, and antiviral activities make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide involves the reaction of 3-chloronicotinic acid with 2-cyclohexyloxyethanol and thionyl chloride, followed by the reaction with ammonia and acetic acid. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-10-16-7-6-12(13)14(18)17-8-9-19-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZPWVZFOFKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCNC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
